molecular formula C21H21N3O B1654063 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 2097864-97-4

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea

Cat. No.: B1654063
CAS No.: 2097864-97-4
M. Wt: 331.4
InChI Key: ROAXRXVRLWNTBV-UHFFFAOYSA-N
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Description

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylpyridine moiety and a naphthylmethyl group linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea typically involves the reaction of 6-cyclopropylpyridine-3-carbaldehyde with naphthalen-1-ylmethylamine in the presence of a suitable coupling agent, such as carbodiimide, to form the urea linkage. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C, and the reaction time ranging from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature to 60°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amine derivatives with reduced urea groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-((6-Cyclopropylpyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide: Similar structure but with an acetamide group instead of a urea group.

    6-Cyclopropylpyridine derivatives: Compounds with similar pyridine moieties but different substituents.

Uniqueness

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea stands out due to its unique combination of a cyclopropylpyridine moiety and a naphthylmethyl group linked through a urea functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(23-13-15-8-11-20(22-12-15)17-9-10-17)24-14-18-6-3-5-16-4-1-2-7-19(16)18/h1-8,11-12,17H,9-10,13-14H2,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAXRXVRLWNTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155429
Record name Urea, N-[(6-cyclopropyl-3-pyridinyl)methyl]-N′-(1-naphthalenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097864-97-4
Record name Urea, N-[(6-cyclopropyl-3-pyridinyl)methyl]-N′-(1-naphthalenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097864-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-[(6-cyclopropyl-3-pyridinyl)methyl]-N′-(1-naphthalenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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